N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}butanamide
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Description
Molecular Structure Analysis
The molecular structure of related benzamide compounds typically features certain characteristic conformational arrangements. For example, the crystal structure of N-(2,6-Dimethylphenyl)benzamide shows the central –NHCO– bridging unit being tilted at significant angles to the benzoyl ring, indicating a near orthogonal orientation of the benzoyl and aniline rings.Chemical Reactions Analysis
These compounds are often involved in various chemical reactions due to their active functional groups. The metabolism and disposition of similar compounds have been extensively studied, indicating significant transformations and interactions within biological systems.Physical and Chemical Properties Analysis
The molecular formula of “N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}butanamide” is C23H24N2O . It has a molecular weight of 344.45 . The compound is structurally related to Mefenamic Acid, which has a molecular weight of 241.29 .Mechanism of Action
The action mechanism of Mefenamic Acid, a related compound, is the inhibition of COX (cyclooxygenase enzymes) which are required for prostaglandins production . It also circumvents MRP-mediated multidrug resistance and potentiates the cytotoxicity of anthracyclines (doxorubicin, daunorubicin, and epirubicin), as well as teniposide, VP-16, and vincristine .
Properties
IUPAC Name |
N-[2-(2,3-dimethylanilino)-2-oxoethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-6-13(17)15-9-14(18)16-12-8-5-7-10(2)11(12)3/h5,7-8H,4,6,9H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMKUVOSGWFFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)NC1=CC=CC(=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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